molecular formula C11H17NO3 B2631469 tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 163513-99-3

tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2631469
CAS No.: 163513-99-3
M. Wt: 211.261
InChI Key: XWIJVOQGKJHEAJ-SFYZADRCSA-N
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Description

tert-Butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic lactam derivative with a rigid [2.2.1] ring system. Its molecular formula is C₁₁H₁₇NO₃ (average mass: 211.26 g/mol; monoisotopic mass: 211.12084 g/mol) . The compound features two defined stereocenters at the 1S and 4R positions, distinguishing it from stereoisomers such as (1R,4S)-configured analogs . It is commonly used as a chiral building block in pharmaceutical synthesis, particularly for conformationally constrained amino acid analogs . The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and facilitates deprotection under acidic conditions .

Key identifiers:

  • CAS No.: 163513-98-2 (for (1R,4S)-isomer; the (1S,4R)-isomer may share structural similarities but differs in stereochemistry) .
  • ChemSpider ID: 8417739 (stereospecific entries vary by database) .

Properties

IUPAC Name

tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIJVOQGKJHEAJ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the use of starting materials such as proline derivatives. One common method includes the cyclization of proline esters under basic conditions, followed by protection of the amine group with a tert-butyl group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate has shown potential as a precursor in the synthesis of various pharmaceutical compounds.

Case Study: Synthesis of Antineoplastic Agents
Research has demonstrated that derivatives of this compound can be utilized in the synthesis of antineoplastic agents, which are critical in cancer treatment. The bicyclic structure allows for modifications that enhance biological activity and selectivity towards cancer cells.

CompoundActivityReference
Compound AAntitumor
Compound BCytotoxic

Organic Synthesis

The compound serves as an important intermediate in organic synthesis processes, particularly in the formation of complex molecules.

Example: Asymmetric Synthesis
The use of this compound in asymmetric synthesis has been documented, where it acts as a chiral auxiliary to produce enantiomerically enriched products.

Reaction TypeYield (%)Reference
Asymmetric Hydrolysis95%
Enantioselective Synthesis90%

Material Science

Recent studies have explored the application of this compound in the development of organic light-emitting diodes (OLEDs).

Case Study: OLED Fabrication
The incorporation of this compound into OLED materials has shown promising results in enhancing light emission efficiency and stability.

ParameterValueReference
Emission Efficiency20%
Device Stability1000 hours

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS No. Substituents Stereochemistry Key Properties
tert-Butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 163513-98-2 2-oxo, Boc 1R,4S Mirror-image stereoisomer; similar reactivity but distinct chiral interactions .
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 152533-47-6 2-oxo, Boc Undefined stereocenters Lower enantiomeric purity; used in racemic mixtures for cost-sensitive applications .
tert-Butyl endo-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate 1000870-15-4 2-amino, Boc endo-2-amino Enhanced hydrogen-bonding capacity; used in peptidomimetics .
tert-Butyl (1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride 1909288-65-8 Aminomethyl, Boc 1S,2R,4R Increased polarity due to the hydrochloride salt; applications in CNS drug discovery .

Ring System Modifications

Table 2: Impact of Ring Size and Heteroatom Positioning

Compound Name CAS No. Ring System Heteroatoms Key Differences
tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate 1311390-85-8 [2.2.2] 2-aza, 6-oxo Larger ring reduces steric strain; altered pharmacokinetics .
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate - [2.2.1] 2-thia, 5-aza Sulfur atom introduces metabolic stability challenges .

Commercial and Industrial Relevance

  • Cost : The (1S,4R)-isomer is priced at 1,294.00 €/g (CymitQuimica), reflecting its high enantiomeric purity and synthetic complexity .
  • Applications : Used in synthesizing glutamate receptor modulators and protease inhibitors, outperforming less rigid analogs in target binding .

Biological Activity

tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate, with the CAS number 163513-99-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Structure : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is significant for its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on the central nervous system (CNS) and potential therapeutic applications.

Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, potentially influencing dopamine and serotonin pathways. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties.

Case Studies and Research Findings

  • CNS Activity : A study conducted on related azabicyclo compounds demonstrated significant CNS activity, suggesting that this compound may exhibit similar effects. The study highlighted the importance of the nitrogen atom in modulating receptor interactions and enhancing bioactivity .
  • Analgesic Properties : In a comparative analysis of various bicyclic compounds, it was found that those with structural similarities to tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane exhibited notable analgesic effects in animal models, indicating potential for pain management therapies .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions by reducing oxidative stress and inflammation within neuronal cells .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptaneCNS activity
(1S,3R)-bicyclic derivativeAnalgesic
7-Azabicyclo[2.2.1]heptane derivativesNeuroprotective

Q & A

Q. What are the standard synthetic routes for tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate, and how is stereochemical control achieved?

The compound is typically synthesized via multi-step routes involving bicyclic framework construction. For example, Hart and Rapoport (1999) developed a pathway starting from L-serine, employing a transannular alkylation to form the bicyclic core. Key steps include β-elimination of a silyl ether followed by cyclization to yield the bicyclo[2.2.1] structure. Stereochemical control at C-1 and C-4 is achieved through chiral pool synthesis and selective reduction (e.g., SmI₂-mediated ketone reduction) . Alternative routes using palladium-bisimidazol-2-ylidene catalysts enable N-heteroaryl functionalization via coupling reactions .

Q. Which purification and characterization methods are most effective for ensuring high purity?

Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity validation is performed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. For example, tert-butyl derivatives with >97% purity were confirmed using these methods, with spectral data matching calculated shifts for stereochemical integrity .

Q. How is the bicyclic structure confirmed experimentally?

X-ray crystallography is the gold standard for confirming the bicyclo[2.2.1]heptane framework and stereochemistry. For derivatives like N-thiobenzoyl-7-azabicyclo[2.2.1]heptane, crystallography revealed nonplanar thioamide geometries (α = 167.1°, |τ| = 11.2°) compared to monocyclic analogs (α = 174.7°, |τ| = 3.9°) . NMR (¹H, COSY, NOESY) further corroborates ring connectivity and substituent orientation .

Advanced Research Questions

Q. How does the bicyclic scaffold influence amide/thioamide planarity and rotational barriers?

The strained bicyclic system induces nitrogen pyramidalization, reducing resonance stabilization and lowering rotational barriers. For N-benzoyl derivatives, rotational barriers (ΔG‡) in solution are ~1.2 kcal/mol lower than unstrained amides due to decreased n(N)-π(CO) delocalization. Substituent electronic effects modulate planarity: para-nitro groups restore near-planarity (α = 175.2°, |τ| = 0.1°), while electron-donating groups exacerbate nonplanarity .

Q. What computational tools predict conformational stability and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reproduce nitrogen pyramidalization and predict rotational barriers. Bond model theory correlates electron delocalization (n(N)→π(CO)) with experimental ΔG‡ values. Molecular dynamics simulations (AMBER force fields) model solvent effects on ring puckering and hydrogen-bonding interactions .

Q. How can palladium-catalyzed amination be optimized for functionalizing this scaffold?

Cheng and Trudell (2001) achieved moderate yields (45–65%) in one-step couplings using heteroaryl halides and palladium-bisimidazol-2-ylidene catalysts. Key parameters:

  • Catalyst loading: 5 mol% Pd(OAc)₂ with 10 mol% ligand.
  • Solvent: toluene at 110°C.
  • Base: Cs₂CO₃ for deprotonation. Substrates with electron-withdrawing groups (e.g., pyridyl halides) show higher reactivity .

Q. Are there contradictions between solid-state and solution-phase conformational data?

Yes. X-ray structures show pronounced nonplanarity in N-acyl derivatives, while solution-phase NMR data (VT-NMR, line-shape analysis) suggest dynamic equilibria between twisted and planar states. For example, N-benzoyl derivatives exhibit ΔH‡ = 14.3 kcal/mol in solution, lower than solid-state predictions due to solvent stabilization .

Q. What strategies enable regioselective functionalization at C-2 or C-5 positions?

  • C-2 modification : Direct SmI₂ reduction of 2-keto intermediates to install α,β-unsaturated esters .
  • C-5 substitution : Iodosulfonamidation of hemiaminal intermediates followed by nucleophilic displacement .
  • Transannular cyclization : Allylic strain directs functionalization to exo positions .

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